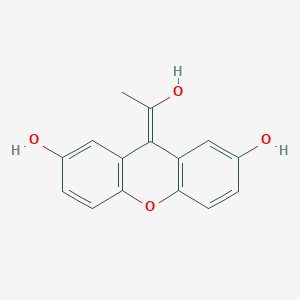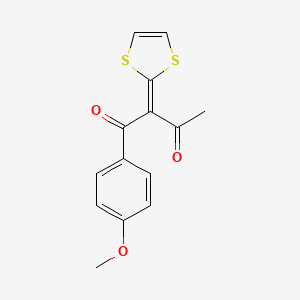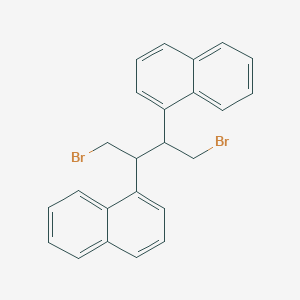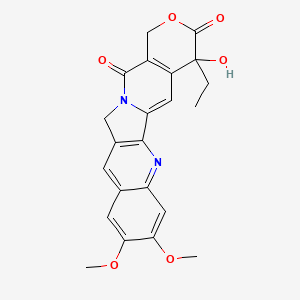
8,9-Dimethoxycamptothecin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dimethoxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the bark and stem of the Camptotheca acuminata tree. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 8,9-Dimethoxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more stable hydroxy acid form.
Substitution: Substitution reactions can occur at the methoxy groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy acid forms.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
8,9-Dimethoxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives.
Biology: Studied for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent, especially in targeting topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The primary mechanism of action of 8,9-Dimethoxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between topoisomerase I and DNA, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cancer cells.
類似化合物との比較
Camptothecin: The parent compound from which 8,9-Dimethoxycamptothecin is derived.
Topotecan: A water-soluble derivative used in cancer therapy.
Irinotecan: Another derivative used in chemotherapy, particularly for colorectal cancer.
Uniqueness: this compound is unique due to its specific modifications at the 8 and 9 positions, which can enhance its solubility and stability compared to camptothecin. These modifications also influence its interaction with topoisomerase I, potentially leading to improved anticancer activity.
特性
CAS番号 |
104155-88-6 |
|---|---|
分子式 |
C22H20N2O6 |
分子量 |
408.4 g/mol |
IUPAC名 |
19-ethyl-19-hydroxy-6,7-dimethoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H20N2O6/c1-4-22(27)14-7-16-19-12(9-24(16)20(25)13(14)10-30-21(22)26)5-11-6-17(28-2)18(29-3)8-15(11)23-19/h5-8,27H,4,9-10H2,1-3H3 |
InChIキー |
IYAQFMAQDYIFSH-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
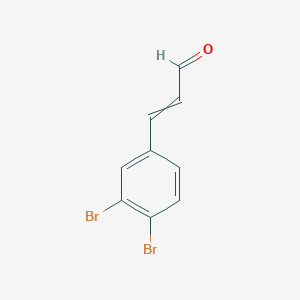
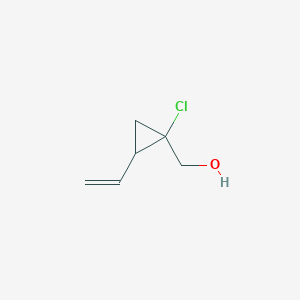
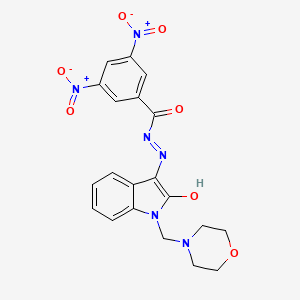
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
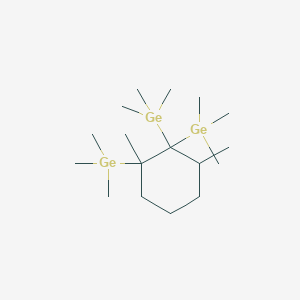
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
